molecular formula C13H22O B13223008 3-Ethyl-7-oxaspiro[5.6]dodec-9-ene

3-Ethyl-7-oxaspiro[5.6]dodec-9-ene

Cat. No.: B13223008
M. Wt: 194.31 g/mol
InChI Key: JLQGFCAFGWVFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-7-oxaspiro[5.6]dodec-9-ene is a chemical compound of significant interest in organic and medicinal chemistry research, particularly as a synthetic intermediate. This compound features a spirocyclic scaffold, a structure prevalent in numerous biologically active molecules and natural products. The 7-oxaspiro[5.6]dodec-9-ene core provides a versatile three-dimensional framework that researchers can functionalize for various applications. Investigations into structurally similar oxaspiro compounds have demonstrated their value in scientific research. For instance, certain 3,5-diaryl-2-oxaspiro[5.6]dodec-3-en-1-one analogs have been synthesized and evaluated for their analgesic (pain-relieving) activity, showing promise in pharmacological studies . Additionally, other derivatives of the oxaspiro[5.5]undec-8-ene scaffold are recognized for their utility in fragrance compositions, indicating the potential of this chemical class in flavor and fragrance research . The specific introduction of an ethyl group at the 3-position makes this compound a valuable building block for further chemical exploration and structure-activity relationship (SAR) studies. Researchers utilize this and related compounds to develop new synthetic methodologies and to create novel molecules for screening in drug discovery and material science . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

3-ethyl-7-oxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C13H22O/c1-2-12-6-9-13(10-7-12)8-4-3-5-11-14-13/h3,5,12H,2,4,6-11H2,1H3

InChI Key

JLQGFCAFGWVFRT-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CCC=CCO2)CC1

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethyl 7 Oxaspiro 5.6 Dodec 9 Ene and Analogues

Strategies for the Stereocontrolled Construction of the Oxaspiro[5.6]dodec-9-ene Skeleton

The formation of the spiroketal core with defined stereochemistry is the cornerstone of any synthetic route towards 3-Ethyl-7-oxaspiro[5.6]dodec-9-ene. Both thermodynamic and kinetic approaches are employed to control the stereochemical outcome at the anomeric carbon. mskcc.orgacs.org The development of new synthetic routes that provide stereocontrolled access to either anomeric stereoisomer is a significant area of research. mskcc.org

Intramolecular Cyclization Reactions for Spiroketal Formation

Intramolecular cyclization of a suitably functionalized precursor is the most common and direct method for constructing the spiroketal framework. Typically, this involves the acid-catalyzed cyclization of a dihydroxy-ketone. While effective in forming the spirocyclic system, traditional acid-catalyzed methods often yield a mixture of diastereomers, necessitating further separation or more refined strategies to achieve stereocontrol.

A notable example of this strategy is the synthesis of 1,7-dioxaspiro[5.5]undecane, the major component of the olive fruit fly pheromone, which shares the spiroketal motif with the target molecule. mdpi.comnih.govugr.es A five-step synthesis starting from butane-1,4-diol has been reported, highlighting the efficiency of this approach. mdpi.com Another elegant enantiospecific synthesis of the (R)-enantiomer of the olive fruit fly pheromone commences from D-fructose, utilizing a Wittig reaction, reduction, and subsequent spiroketalization. nih.gov

These syntheses underscore the general principle of constructing a linear precursor containing the necessary hydroxyl and ketone (or a latent ketone) functionalities, which upon activation, undergoes cyclization to form the desired spiroketal. The stereochemistry of the final product is often directed by the stereocenters present in the acyclic precursor.

Starting MaterialKey StepsProductReference
Butane-1,4-diolFive-step sequence1,7-Dioxaspiro[5.5]undecane mdpi.com
D-FructoseWittig reaction, reduction, spiroketalization(R)-1,7-Dioxaspiro[5.5]undecane nih.gov

Cascade and Tandem Reactions for Spirocyclic Synthesis

While a direct cascade synthesis of this compound has not been explicitly reported, various tandem methodologies have been developed for the synthesis of other spiroketals and spirocycles, demonstrating the potential of this strategy. For instance, a palladium-catalyzed tandem [5+2] cycloaddition followed by a ring contraction has been utilized to construct benzo- nih.govnih.gov-spiroketal lactones. Ruthenium-catalyzed tandem ring-closing metathesis/isomerization/N-acyliminium cyclization sequences have also proven effective in the synthesis of heterocyclic systems. These examples showcase the versatility of transition metal catalysis in orchestrating complex bond-forming events to rapidly assemble spirocyclic frameworks.

Prins-Peterson Reactions in Oxaspiro Dodecene Construction

The Prins reaction, involving the electrophilic addition of an aldehyde or ketone to an alkene or alkyne followed by capture of the resulting carbocation by a nucleophile, is a valuable tool for the synthesis of oxygen-containing heterocycles. When combined with a Peterson olefination, it provides a powerful method for the construction of unsaturated cyclic ethers.

Although a specific application of the Prins-Peterson reaction for the direct synthesis of the 7-oxaspiro[5.6]dodec-9-ene skeleton is not yet documented in the literature, its utility in constructing related oxaspirocycles has been demonstrated. For example, this reaction has been successfully employed in the synthesis of oxepenes and oxaspiro[4.5]decan-1-one scaffolds. The general strategy involves the reaction of a homoallylic alcohol with an aldehyde or ketone to generate an oxocarbenium ion, which then undergoes cyclization and subsequent elimination to form the unsaturated spirocyclic system. The adaptability of this reaction suggests its potential as a viable, albeit currently underexplored, route to this compound.

Oxidative Carbon-Hydrogen Bond Activation Approaches

The direct functionalization of C-H bonds represents a paradigm shift in synthetic chemistry, offering a more efficient and atom-economical way to construct complex molecules. Oxidative C-H bond activation strategies have emerged as a powerful tool for the synthesis of various heterocyclic and spirocyclic compounds.

Recent advances have demonstrated the utility of transition-metal-catalyzed C-H activation in the formation of spirocycles. For example, palladium-catalyzed remote C-H activation has been used to synthesize spirooxindoles. While a direct application of this methodology to the synthesis of this compound has not been reported, the principles of directing group-assisted C-H activation could be adapted to a suitable precursor to forge one of the C-O or C-C bonds necessary for the spiroketal core. This approach holds significant promise for the development of novel and efficient syntheses of this class of compounds.

Regioselective Introduction and Functionalization of the Ethyl Substituent

The synthesis of the target molecule requires the precise introduction of an ethyl group at the C3 position of the spiroketal framework. Achieving regioselectivity in the functionalization of spiroketals can be challenging due to the presence of multiple reactive sites.

One potential strategy involves the use of a precursor that already contains the ethyl group in the correct position prior to the spiroketalization step. For example, in the context of the five-step synthesis of the olive fruit fly pheromone from butane-1,4-diol, one could envision starting with an appropriately substituted ethyl-butane-1,4-diol derivative.

Alternatively, the ethyl group could be introduced after the formation of the spiroketal skeleton. A modular and stereoselective approach to spiroketal synthesis has been reported that allows for the incorporation of substituents at various positions. researchgate.net Silver(I)-promoted alkylation of hemiacetals has also been shown to be an effective method for the synthesis of functionalized spiroacetals. This method could potentially be adapted for the regioselective ethylation of a hemiacetal precursor to the 7-oxaspiro[5.6]dodec-9-ene system. The regioselectivity of such reactions can often be controlled by the choice of reagents, catalysts, and reaction conditions. For instance, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved by carefully selecting the solvent system. organic-chemistry.org

Control of Double Bond Position and Geometry at the 9-ene Position

The presence of a double bond at the C9 position within the seven-membered ring of this compound adds another layer of synthetic complexity. The control of both the position and the geometry (E/Z isomerism) of this double bond is crucial.

Standard methods for the formation of double bonds, such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and the reduction of alkynes, are commonly employed in the synthesis of unsaturated molecules, including many insect pheromones where double bond geometry is critical for biological activity.

The position of the double bond can be established by designing the precursor with the appropriate connectivity. For instance, a ring-closing metathesis (RCM) reaction on a diene precursor could be a powerful strategy to form the cycloheptene (B1346976) ring with the double bond at the desired C9 position.

Alternatively, the double bond can be introduced or moved into the desired position at a later stage of the synthesis. This can be achieved through a sequence of reactions, such as the introduction of a leaving group adjacent to the desired double bond position, followed by an elimination reaction. The regioselectivity of the elimination can be controlled by the choice of base and reaction conditions to favor the formation of the C9-C10 double bond. Cyclopropanation of an existing double bond followed by ring-opening can also be a method to introduce functionality that can be converted to a new double bond at a different position. masterorganicchemistry.com The stereospecificity of such reactions is a key consideration. masterorganicchemistry.com

Divergent Synthetic Routes to Structurally Related Oxaspiro[5.6]dodecenes

The strategic construction of the oxaspiro[5.6]dodecene scaffold, a core structural motif present in a variety of biologically active natural products, has spurred the development of innovative and versatile synthetic methodologies. Divergent synthesis, a strategy that enables the generation of a library of structurally distinct compounds from a common intermediate, is particularly valuable in this context. This approach allows for the systematic exploration of structure-activity relationships by providing access to a range of analogues from a single synthetic pathway. The following discussion focuses on divergent routes to oxaspiro[5.6]dodecenes, highlighting methods that allow for controlled variation in the spiroketal core and its substituents.

A key strategy in the divergent synthesis of spiroketals involves the controlled cyclization of a linear precursor, where the reaction conditions dictate the stereochemical outcome at the anomeric center. mskcc.org Traditional acid-catalyzed spiroketalization of dihydroxy ketones typically yields the thermodynamically most stable spiroketal isomer. thieme-connect.com However, modern synthetic methods have introduced kinetically controlled reactions that provide access to less stable stereoisomers. mskcc.org

One powerful divergent approach involves the use of a common precursor, such as a dihydroxy ketone, which can be subjected to different cyclization conditions to yield different spiroketal isomers. For instance, the choice of acid catalyst and solvent can significantly influence the stereochemical course of the reaction.

Table 1: Influence of Reaction Conditions on Spiroketalization

Entry Precursor Conditions Major Isomer
1 Dihydroxy Ketone A Camphorsulfonic acid (CSA), CH2Cl2 Thermodynamic Product

This ability to selectively form either the thermodynamic or kinetic product from a single precursor represents a fundamental divergent pathway in spiroketal synthesis.

Furthermore, transition-metal catalysis has emerged as a powerful tool for the construction of spiroketals, offering alternative reaction pathways and opportunities for divergence. thieme-connect.com For example, gold- or platinum-catalyzed cyclization of alkynediols can proceed through different mechanistic manifolds to afford distinct spiroketal products. The choice of catalyst, ligands, and reaction conditions can be tuned to favor the formation of specific isomers.

A hypothetical divergent synthesis of oxaspiro[5.6]dodecene analogues could commence from a common linear precursor, which is then subjected to a set of branching reaction pathways. For example, a key intermediate could undergo either an acid-catalyzed cyclization, a transition-metal-mediated cyclization, or a multi-step sequence involving oxidation and then cyclization, with each route yielding a unique set of oxaspiro[5.6]dodecene derivatives.

Table 2: Divergent Pathways to Oxaspiro[5.6]dodecene Analogues

Pathway Key Reaction Catalyst/Reagent Product Class
A Acid-Catalyzed Spiroketalization Brønsted or Lewis Acid Thermodynamically Favored Spiroketals
B Transition-Metal Catalysis Au(I) or Pt(II) complexes Kinetically Favored Spiroketals

The development of such divergent strategies is crucial for generating chemical diversity and for the synthesis of complex natural products and their analogues for biological evaluation. benthamscience.com By providing access to a wide range of structurally related molecules, these methods facilitate a deeper understanding of the structural features required for biological activity.

Explorations into Reaction Mechanisms and Transformations of 3 Ethyl 7 Oxaspiro 5.6 Dodec 9 Ene

Reactivity of the Olefinic Moiety at the 9-position

The endocyclic double bond within the cyclohexene (B86901) ring is a key site for various chemical transformations, including electrophilic additions, radical reactions, and pericyclic processes.

The electron-rich nature of the double bond at the 9-position makes it susceptible to attack by electrophiles. These reactions typically proceed through a carbocationic intermediate, and the regioselectivity and stereoselectivity of the addition are influenced by the steric and electronic properties of the spirocyclic framework.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is expected to form the corresponding dihalo-substituted derivatives. The reaction likely proceeds via a cyclic halonium ion intermediate, with subsequent nucleophilic attack by the halide ion.

Hydrohalogenation: The reaction with hydrogen halides (e.g., HBr, HCl) would lead to the formation of a halo-substituted spirocycle. The regioselectivity of this addition is anticipated to follow Markovnikov's rule, with the hydrogen atom adding to the carbon atom of the double bond that already bears more hydrogen atoms.

Hydration: Acid-catalyzed hydration of the alkene would result in the formation of an alcohol. The regiochemistry would again be governed by the stability of the intermediate carbocation.

A summary of expected electrophilic addition products is presented in the table below.

ReagentProduct
Br₂9,10-Dibromo-3-ethyl-7-oxaspiro[5.6]dodecane
HBr9-Bromo-3-ethyl-7-oxaspiro[5.6]dodecane
H₃O⁺3-Ethyl-7-oxaspiro[5.6]dodecan-9-ol

The double bond can also participate in radical reactions. These reactions are typically initiated by radical initiators and can lead to a variety of products depending on the specific reaction conditions and the nature of the radical species involved.

Radical Addition: In the presence of a radical initiator, molecules such as HBr can add across the double bond via an anti-Markovnikov mechanism. This involves the initial addition of a bromine radical to the double bond to form the more stable carbon radical intermediate.

Allylic Radical Reactions: The hydrogen atoms on the carbon atoms adjacent to the double bond (the allylic positions) are susceptible to abstraction by radicals, leading to the formation of a resonance-stabilized allylic radical. This radical can then undergo further reactions, such as substitution or coupling.

The unsaturated system of the cyclohexene ring can participate in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

Diels-Alder Reaction: The double bond can act as a dienophile in a Diels-Alder reaction with a suitable diene. This [4+2] cycloaddition would result in the formation of a new six-membered ring fused to the spirocyclic system. The stereochemistry of the product would be controlled by the endo rule.

Ene Reaction: The alkene can also undergo an ene reaction, where it reacts with a compound containing an allylic hydrogen (the "ene" component) to form a new carbon-carbon bond and a new carbon-hydrogen bond, with the migration of the double bond.

Transformations Involving the Cyclic Ether Linkage

The tetrahydropyran (B127337) ring, containing the ether linkage, is generally more stable than the olefinic moiety. However, under certain conditions, it can undergo transformations.

Ether Cleavage: Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can cleave the ether linkage. This reaction typically proceeds via an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether and the reaction conditions. Cleavage of the C-O bonds would lead to the opening of the tetrahydropyran ring and the formation of a diol or a halo-alcohol.

Stereospecific and Stereoselective Transformations at the Spirocenter

The spirocyclic nature of 3-Ethyl-7-oxaspiro[5.6]dodec-9-ene introduces chirality into the molecule, with the spiro carbon atom being a stereocenter. nih.gov The stereochemistry at this center can influence the outcome of reactions occurring elsewhere in the molecule. youtube.com

Diastereoselective Reactions: Reactions on the cyclohexene or tetrahydropyran rings can be influenced by the existing stereochemistry at the spirocenter, leading to the preferential formation of one diastereomer over another. For instance, the approach of a reagent to the double bond can be sterically hindered from one face of the molecule due to the orientation of the ethyl group and the other ring.

Chiral Auxiliaries: In a broader context of stereocontrolled synthesis, chiral spirocyclic frameworks can act as chiral auxiliaries to direct the stereochemical outcome of a reaction on a substrate that is temporarily attached to the spirocycle. youtube.com

The absolute configuration at a chiral center is designated as R (from the Latin rectus for right) or S (from the Latin sinister for left) to describe the three-dimensional arrangement of the substituents. nih.govyoutube.com

Transition Metal-Catalyzed Transformations and Rearrangement Pathways

Transition metal catalysts can mediate a wide array of transformations involving this compound. snnu.edu.cn These catalysts can activate the double bond or other functional groups, leading to novel reaction pathways and rearrangements. nih.gov

Metathesis: Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, could be used to form new carbon-carbon double bonds by reacting the endocyclic alkene with another olefin.

Hydrogenation: Catalytic hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) would lead to the formation of the corresponding saturated spiroalkane, 3-Ethyl-7-oxaspiro[5.6]dodecane.

Isomerization and Rearrangement: Transition metal catalysts can promote the isomerization of the double bond or induce skeletal rearrangements of the spirocyclic framework. nih.gov For example, a Cope rearrangement, potentially assisted by strain within the molecule, could lead to a dynamic inversion of the stereochemistry at the spirocenter. nih.gov

Scientific literature often focuses on the synthesis of novel compounds or the modification of moieties with known biological or material science applications. While there is research on the synthesis and modification of various spirocyclic ethers and on side-chain engineering in other classes of molecules, these findings are not directly applicable to this compound without speculative assumptions that would compromise the scientific accuracy of the article.

Therefore, to adhere to the principles of providing factual and evidence-based information, the requested article cannot be created. Further research and publication in the field of synthetic organic chemistry would be necessary to provide the specific reaction details, conditions, and outcomes for the functional group interconversions on the ethyl side chain of this compound.

Stereochemical Control and Conformational Analysis in 7 Oxaspiro 5.6 Dodecenes

Diastereoselective Synthesis of the 3-Ethyl Substituent

The introduction of a substituent, such as an ethyl group at the 3-position of the 7-oxaspiro[5.6]dodec-9-ene core, necessitates careful consideration of diastereoselectivity. The relative orientation of the ethyl group with respect to the spiro center and the geometry of the seven-membered ring can lead to the formation of multiple diastereomers. The stereochemical outcome of synthetic transformations is often governed by the steric and electronic nature of the starting materials, reagents, and the reaction mechanism.

In the synthesis of related spirocyclic systems, diastereoselectivity is often achieved through substrate control, where the inherent chirality of the starting material directs the approach of the incoming reagent. For instance, in the synthesis of spiro-decalin oxindoles, a highly stereoselective procedure has been developed that yields products with excellent diastereoselectivity (>99:1 dr). nih.gov This level of control is achieved through a sequential organocatalytic Michael–domino Michael/aldol reaction, highlighting the power of cascade reactions in establishing multiple stereocenters in a single operation. nih.gov

While specific methods for the diastereoselective introduction of a 3-ethyl group onto a pre-formed 7-oxaspiro[5.6]dodec-9-ene are not extensively documented, general principles of diastereoselective synthesis can be applied. For example, the alkylation of an enolate derived from a corresponding ketone precursor would likely proceed via a transition state that minimizes steric interactions. The existing stereochemistry of the spirocycle would dictate the facial bias of the enolate, leading to a preferred diastereomer.

The following table provides representative data on the diastereoselective synthesis of substituted spirocycles, illustrating the high levels of control that can be achieved.

EntrySubstrateReagent/CatalystDiastereomeric Ratio (dr)
1MethyleneindolinoneTosylhydrazone salt>95:5
2EnonePyrrolidine-based organocatalyst/DBU>99:1

This table presents illustrative data from related systems to demonstrate the potential for high diastereoselectivity in spirocycle synthesis.

Enantioselective Approaches to Chiral 7-Oxaspiro[5.6]dodec-9-ene Derivatives

The spirocyclic nature of 7-oxaspiro[5.6]dodec-9-ene, even without substituents, can give rise to chirality if the molecule lacks a plane of symmetry. The introduction of a substituent like an ethyl group at a non-spiro position further ensures chirality. The synthesis of a single enantiomer of such a compound requires an enantioselective approach, which can be broadly categorized into chiral pool synthesis, use of chiral auxiliaries, or asymmetric catalysis.

Asymmetric catalysis, in particular, has emerged as a powerful tool for the enantioselective construction of complex molecules. For spirocyclic systems, various catalytic strategies have been developed. For example, in the synthesis of spiro-decalin oxindoles, a pyrrolidine-based organocatalyst has been employed to achieve high enantioselectivity (up to 92% ee). nih.gov

The absolute configuration of the synthesized products is typically determined by X-ray crystallography of a suitable crystalline derivative or by spectroscopic methods in conjunction with computational studies. nih.gov The development of enantioselective methods is crucial for accessing stereochemically pure compounds for various applications.

The table below shows examples of enantioselective synthesis of spiro compounds, demonstrating the effectiveness of modern catalytic methods.

EntrySpirocycle TypeCatalyst/MethodEnantiomeric Excess (ee)
1Spiro-decalin oxindolePyrrolidine-based organocatalystup to 92%
2Spiro-oxindoleChiral Phosphoric Acidup to 99%

This table provides representative data from related spirocyclic systems to illustrate the potential for high enantioselectivity.

Conformational Preferences and Dynamics of the Spiro[5.6]dodecene Ring System

The conformational behavior of the 7-oxaspiro[5.6]dodec-9-ene ring system is complex due to the fusion of a six-membered and a seven-membered ring at a single spiro-carbon. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize torsional and angle strain. The seven-membered oxacycloheptene ring, however, is more flexible and can exist in several low-energy conformations, such as a twist-chair or a boat-like conformation.

Computational methods, such as density functional theory (DFT) calculations, are often employed to predict the most stable conformations and the energy barriers between them. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) experiments, can provide experimental evidence for the predominant conformation in solution.

Influence of Substituents on Stereochemical Outcomes and Stability

The presence of a substituent, such as the 3-ethyl group in 3-ethyl-7-oxaspiro[5.6]dodec-9-ene, can have a profound impact on both the stereochemical outcome of its synthesis and the conformational stability of the final molecule.

During synthesis, the steric bulk of the ethyl group can influence the trajectory of reagents, leading to a specific diastereomer. For instance, in an alkylation reaction, the ethyl group may preferentially occupy an equatorial position in the transition state to avoid unfavorable 1,3-diaxial interactions.

In terms of conformational stability, the ethyl group will favor an orientation that minimizes steric strain. In the case of the cyclohexane ring, an equatorial orientation is generally preferred over an axial one. The conformational preference of the ethyl group will, in turn, influence the conformational equilibrium of the flexible seven-membered ring. In related systems like substituted chromanes, the nature and position of substituents have been shown to influence the twist of the dihydropyran ring. mdpi.com

The interplay between the substituent's steric and electronic properties and the inherent conformational preferences of the spirocyclic framework is a critical aspect of the stereochemistry of these molecules.

Computational and Theoretical Studies on 3 Ethyl 7 Oxaspiro 5.6 Dodec 9 Ene Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be instrumental in elucidating the electronic properties of 3-Ethyl-7-oxaspiro[5.6]dodec-9-ene. Such studies would typically calculate various molecular properties to predict its behavior.

Key parameters that would be investigated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density would reveal the electron-rich and electron-poor regions of the molecule, identifying potential sites for electrophilic or nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution and are invaluable for predicting non-covalent interactions and the initial stages of a chemical reaction.

A hypothetical data table summarizing the output of such a DFT study (e.g., using the B3LYP functional with a 6-31G* basis set) is presented below.

Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

Calculated PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy+1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap7.7 eVSuggests high kinetic stability.
Dipole Moment1.9 DIndicates moderate polarity.

Molecular Dynamics Simulations for Conformational Analysis

Due to the flexible seven-membered oxepane (B1206615) ring and the cyclohexene (B86901) moiety, this compound can exist in multiple conformations. Molecular Dynamics (MD) simulations are the ideal tool for exploring the conformational landscape of this molecule.

An MD simulation would involve:

Placing the molecule in a simulated environment (e.g., a solvent box).

Calculating the forces between atoms using a force field.

Solving Newton's equations of motion to simulate the atomic movements over time.

This process would generate a trajectory of the molecule's conformational changes, allowing for the identification of the most stable (lowest energy) conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its reactivity and interactions.

Mechanistic Investigations through Computational Modeling

Should this compound be involved in a chemical reaction, such as ring-opening polymerization or addition reactions at the double bond, computational modeling could be used to investigate the reaction mechanism in detail. By modeling the potential energy surface of the reaction, chemists can understand the step-by-step process of bond breaking and formation.

This analysis would pinpoint the structures of intermediates and transition states, providing a level of detail that is often difficult to obtain through experimental means alone.

Prediction of Reaction Pathways and Transition States

A significant outcome of mechanistic modeling is the prediction of the most likely reaction pathways. By calculating the activation energies for different potential routes, researchers can determine the most energetically favorable pathway.

Transition state theory combined with quantum chemical calculations allows for the precise location of transition state structures, which are the highest energy points along a reaction coordinate. The geometry and energy of these states are paramount for calculating theoretical reaction rates.

Table 2: Hypothetical Transition State Analysis for a Reaction of this compound (Note: The following data is illustrative and not based on published experimental or computational results.)

Reaction PathwayTransition State (TS)Calculated Activation Energy (kcal/mol)Predicted Feasibility
Epoxidation of Double BondTS115.2Kinetically favorable under mild conditions.
Acid-Catalyzed Ring OpeningTS225.8Requires more forcing conditions (e.g., strong acid, heat).

Advanced Derivatization Strategies for 3 Ethyl 7 Oxaspiro 5.6 Dodec 9 Ene

Strategic Functionalization for Incorporation into Complex Molecular Architectures

The derivatization of the 3-Ethyl-7-oxaspiro[5.6]dodec-9-ene scaffold is primarily centered on the reactivity of its alkene functional group. This double bond serves as a versatile handle for introducing a wide array of functionalities, thereby enabling its integration into more complex molecular designs. encyclopedia.pub Key transformations such as epoxidation, dihydroxylation, and oxidative cleavage can be employed to append new reactive sites onto the spirocyclic core. chemrxiv.org

For instance, epoxidation of the double bond yields an oxirane ring, which can subsequently be opened by various nucleophiles (e.g., amines, azides, thiols) to introduce diverse substituents. This strategy is fundamental for building libraries of compounds with varied biological activities. Dihydroxylation, on the other hand, produces vicinal diols, which can serve as key intermediates for forming esters, ethers, or acetals, effectively linking the spiro-core to other molecular fragments.

Another powerful technique is dealkenylative functionalization, a process that cleaves the C(sp³)–C(sp²) bond of the alkene. nih.gov This advanced method allows for the direct conversion of the alkene into other functional groups, providing a streamlined route to novel derivatives that might be difficult to access through traditional methods. nih.gov Furthermore, cascade reactions, where a single set of reagents initiates a sequence of transformations, can be designed to rapidly increase molecular complexity. nih.govcolab.ws A ring-opening/cyclization cascade, for example, could transform the initial spiro-system into a more elaborate fused or bridged ring structure. nih.govcolab.ws

Reaction TypeReagentsResulting Functional Group(s)Potential for Further Linkage
Epoxidationm-CPBA, Peracetic AcidEpoxide (Oxirane)Ring-opening with nucleophiles (amines, alcohols, thiols)
DihydroxylationOsO₄ (cat.), NMOVicinal DiolEsterification, Etherification, Acetal formation
Oxidative CleavageO₃; then Me₂S or Zn/H₂OAldehyde, Ketone, or Carboxylic AcidReductive amination, Wittig reaction, Amide coupling
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHAlcoholEther synthesis, Ester formation, Oxidation to ketone
Heck CouplingAryl halide, Pd catalyst, BaseArylated AlkeneFurther cross-coupling reactions

Development of Chemical Linkers and Scaffolds from the Core Structure

The inherent rigidity and defined three-dimensional geometry of the spiroether framework make this compound an excellent starting point for the design of novel chemical linkers and scaffolds. spirochem.com Spirocycles are increasingly recognized for their ability to serve as rigid cores that can position functional groups in precise spatial orientations, an attribute highly sought after in drug discovery for optimizing ligand-receptor interactions. nih.govspirochem.com

To transform the core structure into a bifunctional linker, orthogonal chemical handles can be installed at different positions on the molecule. One strategy involves the functionalization of the existing alkene and the ethyl group. For example, the alkene can be converted to a carboxylic acid via oxidative cleavage, while the terminal methyl group of the ethyl substituent is selectively oxidized to a primary alcohol. This creates a bifunctional scaffold with two distinct reactive sites for conjugation to other molecules.

Alternatively, cascade reactions can be employed to rearrange the spirocyclic core itself, creating new exit vectors for molecular elaboration. acs.org The goal is to produce derivatives where reactive groups are placed at opposite ends of a rigid framework, allowing the spiro-unit to act as a non-flexible spacer in larger assemblies, such as in Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates. The three-dimensionality of the spiro-scaffold can offer advantages over traditional linear linkers by reducing conformational entropy and providing better control over the orientation of the linked moieties. spirochem.com

Linker TypeDerivatization StrategyTerminal Functional GroupsPotential Application
Bifunctional Linear1. Oxidative cleavage of alkene. 2. Functionalization of ethyl group.Carboxylic Acid and AminePeptide synthesis, PROTAC linkers
Rigid Di-Substituted1. Dihydroxylation of alkene. 2. Selective protection/activation.Diol or activated DiolCoordination chemistry, Material science building blocks
Tripodal Scaffold1. Epoxidation & ring opening. 2. Functionalization of ethyl group.Amino alcohol and a third functional groupScaffolds for combinatorial libraries

Polymer-Supported Synthesis and Derivatization Approaches

Polymer-supported synthesis, a cornerstone of modern combinatorial chemistry and high-throughput screening, offers a powerful platform for the derivatization of the this compound scaffold. In this approach, the spirocyclic core is first immobilized on a solid support (e.g., a polymer resin), allowing for the use of excess reagents and simplified purification by simple filtration and washing.

The initial step involves anchoring the spiro-compound to the resin. This can be achieved by first modifying the core structure to introduce a suitable functional group for attachment, such as a hydroxyl or carboxylic acid. For example, hydroboration-oxidation of the alkene would yield an alcohol that can be attached to a Wang or Rink amide resin. Alternatively, the ethyl group could be functionalized for this purpose.

Once anchored, the resin-bound spiro-scaffold can be subjected to a variety of chemical transformations. The alkene, if still present, or other introduced functional groups can be elaborated in a sequential manner. This methodology is particularly advantageous for constructing libraries of related compounds, as the reactions can be carried out in parallel. After the desired molecular complexity is achieved, the final derivatized product is cleaved from the polymer support. This approach is highly efficient for exploring the chemical space around the spiroether core and for identifying derivatives with desired properties. acs.org

StepDescriptionExample Reagents/ResinPurpose
1. Immobilization Covalent attachment of the spiro-scaffold to a solid support.Wang Resin, Hydroxymethyl-functionalized spiro-derivativeAnchors the core structure for solid-phase synthesis.
2. Derivatization Sequential chemical reactions on the resin-bound scaffold.Fmoc-amino acids, Acyl chlorides, Suzuki coupling reagentsBuilds molecular diversity on the core structure.
3. Cleavage Release of the final, purified compound from the solid support.Trifluoroacetic Acid (TFA)Isolates the final product after synthesis is complete.

Synthetic Utility and Future Research Directions

3-Ethyl-7-oxaspiro[5.6]dodec-9-ene as a Chiral Building Block in Natural Product Synthesis

Spirocyclic ethers are prevalent motifs in a wide array of natural products with significant biological activities. The inherent three-dimensionality of the spirocyclic framework often imparts unique pharmacological properties. While direct applications of this compound in the total synthesis of natural products are not yet extensively documented, its structural components are representative of key intermediates in the synthesis of complex molecules.

The synthesis of spirocyclic systems is a critical aspect of natural product chemistry. For instance, multicomponent reactions, such as the Prins-type cyclization of cyclic ketones with a homoallylic alcohol, provide efficient access to functionalized spirocyclic tetrahydropyrans. nih.gov These structures can serve as precursors to a variety of spirocyclic amines and other derivatives, which are of great interest for probing enzyme active sites. nih.gov The development of such methodologies underscores the potential for constructing complex molecular architectures from simpler, readily available starting materials.

The strategic incorporation of an ethyl group and an alkene functionality in this compound offers multiple points for diversification. The alkene can be subjected to a variety of transformations, including epoxidation, dihydroxylation, and cleavage, to introduce new functional groups and stereocenters. The ethyl group can influence the steric environment of the molecule, potentially directing the stereochemical outcome of subsequent reactions.

Development of Novel Methodologies for Oxaspiro Dodecene Synthesis

One promising approach involves the use of transition-metal catalysis. For example, a nickel-catalyzed four-component spirocyclization/carbonylation cascade has been developed to synthesize highly functionalized spirocyclobutyl lactams and lactones. acs.org This method efficiently forms multiple carbon-carbon bonds in a single step with broad substrate scope and functional group tolerance. acs.org While this specific example leads to a different spirocyclic system, the underlying principles could be adapted for the synthesis of oxaspiro dodecenes.

Another strategy involves the Prins cyclization, which has been utilized to synthesize substituted spirocyclic tetrahydropyranyl mesylates and tosylates in good yields. nih.gov This reaction typically involves the use of Lewis acids or protic acids to promote the cyclization of ketones with homoallylic alcohols. nih.gov Further exploration of this and similar acid-catalyzed cyclizations could lead to more direct and efficient routes to this compound and its derivatives.

A one-pot method for constructing 6-oxa-spiro[4.5]decane skeletons has been developed, involving the ring-opening of benzo[c]oxepines and a formal 1,2-oxygen migration under transition-metal-free conditions. acs.org The adaptation of such ring-opening and rearrangement strategies to different starting materials could provide new pathways to the oxaspiro[5.6]dodecene framework.

Expanding the Scope of Reactions for Spirocyclic Alkene Functionalization

The alkene moiety within the 7-oxaspiro[5.6]dodec-9-ene ring system is a prime target for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Recent advances in alkene functionalization offer exciting possibilities. For instance, electrochemistry provides a powerful tool for alkene heterofunctionalization. youtube.com An electro-generated dielectrophile strategy allows for the installation of two different groups across an alkene, transforming simple starting materials into highly complex structures in a single step. youtube.com This method has been successfully applied to alkene amination, demonstrating its potential for creating new vicinally substituted molecules. youtube.com

Photoclick chemistry with strained spirocyclic alkenes, such as spiro[2.3]hex-1-ene, has shown enhanced reactivity due to the unique spirocyclic structure that alleviates steric repulsion in the transition state. acs.org While this compound is not as strained, the principles of using light-mediated reactions to functionalize the alkene could be explored.

Furthermore, derivatization reactions of related spirocyclic systems have demonstrated the versatility of these scaffolds. For example, a spirocyclobutyl lactam could be chemoselectively reduced at the amide, ester, and carbonyl groups, or undergo a Wittig reaction to form a new alkene. acs.org The ester group could also be hydrolyzed to the corresponding carboxylic acid. acs.org These transformations highlight the potential for a wide range of modifications to the oxaspiro dodecene core.

Innovations in Computational Design and Mechanistic Understanding of Oxaspiro Systems

Computational chemistry plays an increasingly vital role in the design of novel synthetic routes and in gaining a deeper understanding of reaction mechanisms. For spirocyclic systems, computational studies can provide valuable insights into conformational preferences, transition state energies, and the origins of stereoselectivity.

Material-based design computation, a strategy that integrates form, material, and structure, can be applied to the molecular level. researchgate.net By understanding the inherent properties of the oxaspiro scaffold, computational models can help predict its reactivity and guide the design of new reactions and synthetic targets. This approach, where material properties dictate design form, is gaining traction in various fields, including architecture and materials science, and can be analogously applied to molecular design. researchgate.net

Designer and architect Neri Oxman's work at the intersection of computational design, additive manufacturing, materials engineering, and synthetic biology highlights a paradigm shift in how we approach the creation of new materials and structures. youtube.com By learning from biological processes, such as the way a silkworm spins its cocoon, we can develop new fabrication methods that are more efficient and sustainable. youtube.com This bio-inspired approach, coupled with computational tools, could lead to the design of novel oxaspiro systems with tailored properties.

Agent-based computational design offers another avenue for exploring the chemical space of oxaspiro systems. youtube.com By simulating the interactions of individual "agents" (molecules and reagents), it is possible to predict the outcome of complex reaction mixtures and identify optimal conditions for desired transformations.

Crystallographic analysis and computational studies of strained spirocyclic alkenes have revealed that their enhanced reactivity is due to a combination of ring strain and the alleviation of steric repulsion in the transition state. acs.org Similar computational investigations of this compound and related compounds can elucidate the factors governing their reactivity and guide the development of new functionalization methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.